Doxapram hydrochloride
Overview
Description
Doxapram hydrochloride is a central nervous system stimulant primarily used as a respiratory stimulant. It is commonly administered intravenously to stimulate an increase in tidal volume and respiratory rate. This compound is particularly useful in treating acute respiratory insufficiency in patients with chronic obstructive pulmonary disease and in cases of drug-induced respiratory depression .
Mechanism of Action
Target of Action
Doxapram hydrochloride primarily targets the peripheral carotid chemoreceptors . These chemoreceptors play a crucial role in detecting changes in the oxygen, carbon dioxide, and pH levels in the blood and help regulate respiratory activity .
Mode of Action
This compound interacts with its targets by inhibiting certain potassium channels . This inhibition is thought to stimulate the carotid body, leading to respiratory stimulation . The interaction results in an increase in tidal volume and a slight increase in the respiratory rate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to respiratory regulation . By stimulating the carotid body, this compound enhances the sensitivity of the respiratory center in the brainstem to carbon dioxide, thereby promoting an increase in the rate and depth of respiration .
Pharmacokinetics
This compound is administered intravenously and has a half-life of about 3 hours . It has a mean volume of distribution of about 1.5l/kg in adults . It is mainly metabolized by the liver . One of its main metabolites, keto-doxapram, has slight pharmacological activity and accumulates during continuous intravenous infusion .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in tidal volume and respiratory rate . This is due to the stimulation of the peripheral carotid chemoreceptors, which leads to an increase in the sensitivity of the respiratory center in the brainstem to carbon dioxide . Additionally, a pressor response may result following Doxapram administration, which is more marked in hypovolemic than in normovolemic states .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s respiratory stimulant action is more pronounced in hypovolemic states . Furthermore, the drug’s action can be affected by the patient’s physiological state, such as the presence of chronic obstructive pulmonary disease .
Biochemical Analysis
Biochemical Properties
Doxapram Hydrochloride is an analeptic agent, a stimulant of the central nervous system . It interacts with chemoreceptors in the carotid bodies of the carotid arteries . The nature of these interactions results in an increase in tidal volume and a slight increase in respiratory rate .
Cellular Effects
This compound influences cell function by stimulating an increase in tidal volume and respiratory rate . This can have an impact on cell signaling pathways and cellular metabolism, particularly in cells involved in respiratory processes .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with chemoreceptors in the carotid bodies of the carotid arteries . This binding stimulates the respiratory center in the brainstem, leading to an increase in tidal volume and respiratory rate .
Metabolic Pathways
Given its role as a respiratory stimulant, it likely interacts with enzymes and cofactors involved in respiratory processes .
Transport and Distribution
Given its mechanism of action, it likely interacts with transporters or binding proteins involved in respiratory processes .
Subcellular Localization
Given its mechanism of action, it likely localizes to areas of the cell involved in respiratory processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of doxapram hydrochloride involves the reaction of 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone with hydrochloric acid. The process typically includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction.
Introduction of the Morpholinoethyl Group: The morpholinoethyl group is introduced via a substitution reaction.
Hydrochloride Formation: The final step involves the reaction of the compound with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically dried at 105°C for 2 hours to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Doxapram hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinoethyl group.
Reduction: Reduction reactions can occur at the pyrrolidinone ring.
Substitution: Substitution reactions are common, especially involving the phenyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine and bromine are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Doxapram hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the effects of central nervous system stimulants.
Biology: The compound is used to study respiratory physiology and the mechanisms of respiratory stimulation.
Medicine: this compound is used in clinical settings to treat respiratory depression and acute respiratory insufficiency.
Industry: It is used in the pharmaceutical industry for the development of respiratory stimulants and related compounds
Comparison with Similar Compounds
Pentethylcyclanone: Similar in structure and function, used as a respiratory stimulant.
Pethidine: Used for post-anesthetic shivering, similar in its central nervous system stimulant properties.
Uniqueness: Doxapram hydrochloride is unique in its ability to stimulate both tidal volume and respiratory rate effectively. It is also distinct in its mechanism of action, involving the inhibition of potassium channels and activation of carotid chemoreceptors .
Properties
IUPAC Name |
1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGXILHMHYLZJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047837 | |
Record name | Doxapram hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113-07-5 | |
Record name | Doxapram hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doxapram hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxapram hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Doxapram hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXAPRAM HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8713U6DM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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